ethyl octahydro-1H-indole-3a-carboxylate hydrochloride
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Overview
Description
Ethyl octahydro-1H-indole-3a-carboxylate hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl octahydro-1H-indole-3a-carboxylate hydrochloride typically involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions to form the indole ring. This is followed by esterification with ethanol and hydrochloric acid to produce the ethyl ester derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl octahydro-1H-indole-3a-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl octahydro-1H-indole-3a-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl octahydro-1H-indole-3a-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-indole-3-carboxylate: Similar in structure but lacks the octahydro modification.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with antiviral properties.
Ethyl (E)-3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylate: Known for its antitubercular activity.
Uniqueness
Ethyl octahydro-1H-indole-3a-carboxylate hydrochloride is unique due to its specific octahydro modification, which enhances its biological activity and makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C11H20ClNO2 |
---|---|
Molecular Weight |
233.73 g/mol |
IUPAC Name |
ethyl 1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)11-6-4-3-5-9(11)12-8-7-11;/h9,12H,2-8H2,1H3;1H |
InChI Key |
JPXJVBCLVVXKFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCCCC1NCC2.Cl |
Origin of Product |
United States |
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